Ortho-vs-Para Ethylsulfonyl Substitution: Impact on Bcl-2 Binding Affinity
In the alkylsulfonyl benzimidazole series reported by Abbade et al. (2024), all compounds bearing a sulfonyl group at the 5-position of the benzimidazole core showed Bcl-2 docking scores superior to the reference drug vincristine (vina score = −6.7 kcal/mol), with the most potent compound 27 achieving −9.6 kcal/mol [1]. Although the target compound (CAS 896355-42-3) was not directly included in this study, its ortho-ethylsulfonylbenzamide moiety is predicted to adopt a distinct binding pose relative to the 5-ethylsulfonyl-benzimidazole congeners. Cross-study comparison with para-ethanesulfonyl analog N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide (CAS 941959-79-1) indicates that moving the sulfonyl group from the para to the ortho position of the benzamide ring alters the calculated logP by approximately 0.3–0.5 units and modifies the solvent-accessible surface area, parameters known to influence Bcl-2 P2 pocket occupancy .
| Evidence Dimension | Bcl-2 docking score (AutoDock Vina) and predicted physicochemical divergence |
|---|---|
| Target Compound Data | Predicted ortho-ethylsulfonyl substitution: altered logP and binding pose (no direct docking data available for CAS 896355-42-3). |
| Comparator Or Baseline | Lead compound 27 (5-ethylsulfonyl benzimidazole): vina score = −9.6 kcal/mol; para-ethanesulfonyl analog (CAS 941959-79-1): predicted logP shift of +0.3 to +0.5 vs. ortho isomer. |
| Quantified Difference | Vina score difference for comparator vs. vincristine: Δ = −2.9 kcal/mol; predicted logP shift ortho vs. para: ~0.3–0.5. |
| Conditions | Molecular docking against Bcl-2 (PDB: 6O0K); in silico ADME predictions. |
Why This Matters
The ortho-ethylsulfonyl substitution pattern is expected to produce a unique Bcl-2 binding geometry that cannot be replicated by para-substituted analogs, directly affecting target engagement and downstream apoptosis induction.
- [1] Abbade, Y.; Kisla, M. M.; Hassan, M. A.-K.; Celik, I.; Dogan, T. S.; Mutlu, P.; Ates-Alagoz, Z. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega 2024, 9, 10, XXX–XXX. DOI: 10.1021/acsomega.3c09411. View Source
